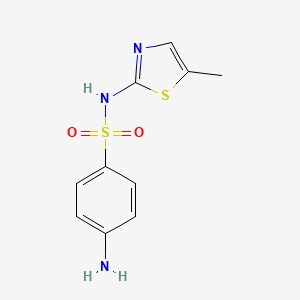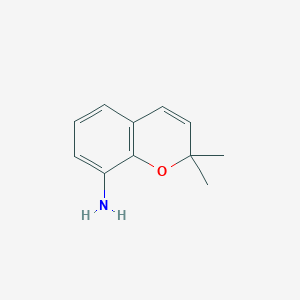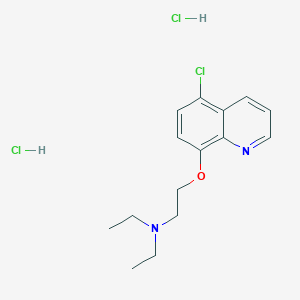
2-((5-Chloroquinolin-8-yl)oxy)-N,N-diethylethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A2764 dihydrochloride is a highly selective inhibitor of the TWIK-related spinal cord potassium channel, also known as K2P18.1 or TRESK. It exhibits moderate inhibitory effects on other potassium channels such as TREK-1 and TALK-1. This compound is particularly sensitive to activated TRESK channels, with an IC50 value of 6.8 micromolar, compared to its effect on basal currents . A2764 dihydrochloride can lead to cell depolarization and increased excitability in native cells, making it a valuable tool for probing the role of TRESK channels in conditions like migraine and nociception .
准备方法
A2764 二盐酸盐的合成路线和反应条件在现有文献中没有详细介绍。已知该化合物是通过一系列化学反应合成的,这些反应涉及二盐酸盐的形成。 工业生产方法通常采用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量 .
化学反应分析
A2764 二盐酸盐主要经历有机化合物中含有芳香环和胺基的典型反应。这些反应包括:
氧化: 该化合物可以发生氧化反应,特别是在芳香环上,导致形成各种氧化衍生物。
还原: 还原反应可以在胺基上发生,可能导致形成还原胺衍生物。
取代: A2764 二盐酸盐中的芳香环可以参与亲电取代反应,其中环上的取代基在适当条件下被其他基团取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及亲电试剂用于取代反应 。从这些反应中形成的主要产物取决于所用条件和试剂。
科学研究应用
A2764 二盐酸盐在科学研究中有着广泛的应用,包括:
化学: 它被用作工具化合物来研究钾通道,尤其是 TRESK 通道的特性和功能。
生物学: 该化合物用于研究中以了解 TRESK 通道在细胞兴奋性和信号转导中的作用。
医学: A2764 二盐酸盐正在研究其在偏头痛和疼痛管理等疾病中的潜在治疗应用,其中 TRESK 通道起着重要作用。
作用机制
A2764 二盐酸盐通过选择性抑制 TRESK 钾通道发挥作用。这种抑制会导致细胞去极化和兴奋性增强,因为通过通道的正常钾离子流被破坏。A2764 二盐酸盐的分子靶标包括 TRESK 通道本身,以及其他相关的钾通道,如 TREK-1 和 TALK-1。 其作用机制中涉及的途径主要与细胞兴奋性和信号转导的调节有关 .
相似化合物的比较
A2764 二盐酸盐在对 TRESK 钾通道的高度选择性方面是独一无二的。类似的化合物包括:
TREK-1 抑制剂: 这些化合物也靶向钾通道,但具有不同的选择性特征。
TALK-1 抑制剂: 与 A2764 二盐酸盐类似,这些抑制剂影响钾通道,但选择性和效力不同。
A2764 二盐酸盐的独特性在于它对活化的 TRESK 通道的敏感性高于基础电流,这使其成为特定研究应用的有价值工具 .
属性
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N,N-diethylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.2ClH/c1-3-18(4-2)10-11-19-14-8-7-13(16)12-6-5-9-17-15(12)14;;/h5-9H,3-4,10-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRDPULCSHGKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C2C(=C(C=C1)Cl)C=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
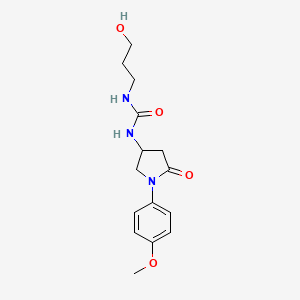
![1-[4-(2-Methylpropyl)phenyl]ethane-1,2-diol](/img/structure/B3018469.png)
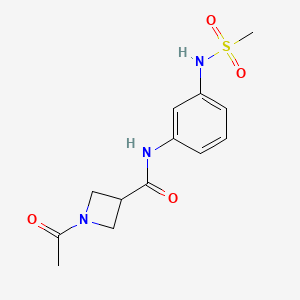
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B3018474.png)
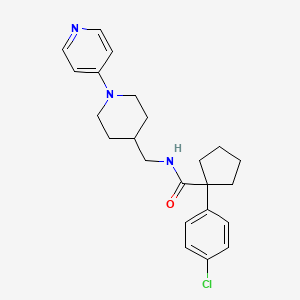

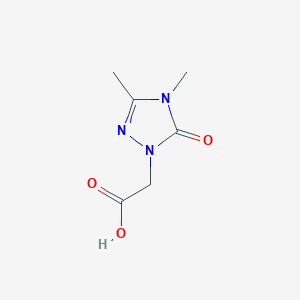
![N-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3018482.png)
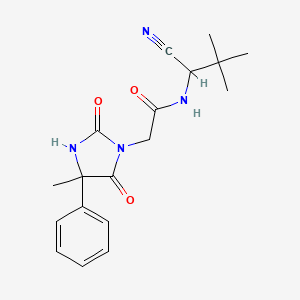
![5-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018486.png)
![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3018488.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B3018489.png)
